

Application of Cefotaxime-d3 in Therapeutic Drug Monitoring Assays

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Compound of Interest

Compound Name: Cefotaxime-d3

Cat. No.: B15556599

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Application Note

Introduction

Cefotaxime is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.^{[1][2]} Therapeutic Drug Monitoring (TDM) of cefotaxime is crucial to optimize dosing, ensure efficacy, and minimize toxicity, particularly in critically ill patients where pharmacokinetics can be highly variable.^{[3][4]} This application note describes a robust and sensitive method for the quantification of cefotaxime in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs **Cefotaxime-d3** as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.^[5]

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of **Cefotaxime-d3**, which is chemically and physically almost identical to cefotaxime, is added to the plasma sample at the beginning of the sample preparation process. Following protein precipitation, the analyte and the internal standard are separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by measuring the ratio of the peak area of cefotaxime to that of **Cefotaxime-d3**.

Experimental Protocols

Materials and Reagents

- Cefotaxime sodium salt (analytical standard)
- **Cefotaxime-d3** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate or Ammonium formate (LC-MS grade)
- Ultrapure water
- Drug-free human plasma

Preparation of Solutions

2.1. Stock Solutions (1 mg/mL)

- Cefotaxime: Accurately weigh and dissolve an appropriate amount of cefotaxime sodium salt in a methanol/water (50/50, v/v) solution.
- **Cefotaxime-d3**: Accurately weigh and dissolve an appropriate amount of **Cefotaxime-d3** in methanol.

2.2. Working Solutions

- Cefotaxime Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cefotaxime stock solution with methanol/water (50/50, v/v) to create calibration standards.
- **Cefotaxime-d3** Internal Standard Working Solution: Dilute the **Cefotaxime-d3** stock solution with methanol/water (50/50, v/v) to achieve a final concentration suitable for spiking in plasma samples.

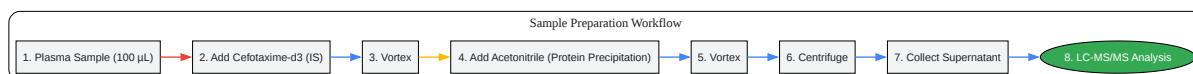
2.3. Calibration Standards and Quality Control (QC) Samples

- Prepare calibration standards by spiking drug-free human plasma with the cefotaxime working standard solutions to achieve the desired concentration range (e.g., 0.5 to 500 mg/L).[6]
- Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma in the same manner as the calibration standards.

Sample Preparation

The protein precipitation method is a straightforward and effective technique for extracting cefotaxime from plasma samples.[7]

- Pipette 100 μ L of plasma sample (calibration standard, QC, or patient sample) into a microcentrifuge tube.
- Add 10 μ L of the **Cefotaxime-d3** internal standard working solution.
- Vortex mix for 15 seconds.
- Add 200 μ L of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[7]
- Vortex mix vigorously for 30 seconds.
- Centrifuge at 10,000 \times g for 10 minutes at 4°C.[7]
- Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.



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Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.

4.1. Liquid Chromatography

Parameter	Condition 1[6]	Condition 2[7]
Column	Kinetex C8 (100 x 2.1 mm) 2.6 μ m)	Accucore C18 (100 x 2.1 mm, 2.6 μ m)
Mobile Phase A	Ammonium acetate in water	2 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase B	Acetonitrile	0.1% formic acid in acetonitrile
Flow Rate	Gradient	0.5 mL/min
Column Temperature	Ambient	40°C
Injection Volume	-	-
Gradient	Established to separate cefotaxime and its metabolite	2% B for 1.5 min, to 50% B in 3.5 min, to 100% B in 1 min, hold for 1.5 min, then re- equilibrate

4.2. Mass Spectrometry

Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Cefotaxime: To be optimized Cefotaxime-d3: To be optimized
Collision Energy	To be optimized for each transition
Source Temperature	To be optimized
Gas Flow (Nebulizer, Heater)	To be optimized

Note: Specific MRM transitions and collision energies need to be determined by infusing the pure compounds into the mass spectrometer.

Data Presentation

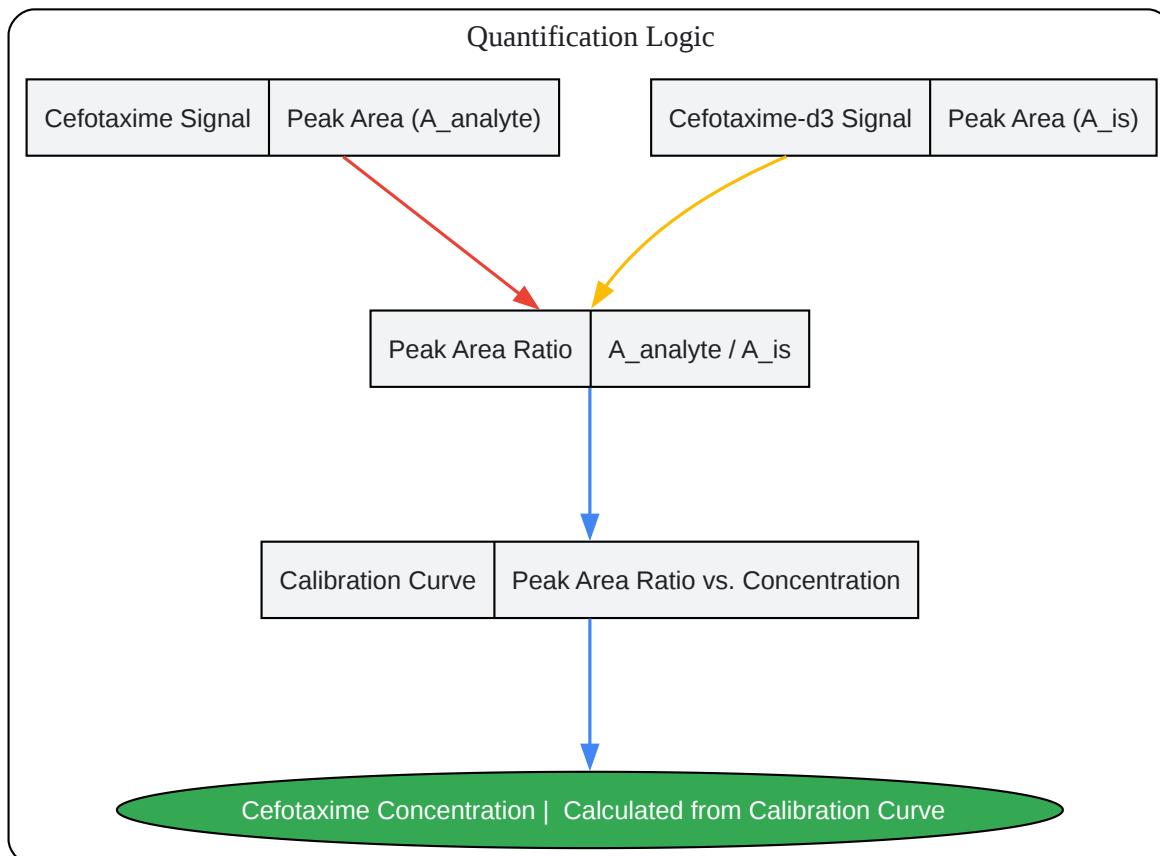
Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Parameter	Acceptance Criteria	Example Result[6]
Linearity (r^2)	≥ 0.99	> 0.99
Calibration Range	Clinically relevant range	0.5 to 500 mg/L for Cefotaxime
Accuracy	Within $\pm 15\%$ ($\pm 20\%$ for LLOQ) of the nominal concentration	Within $\pm 5\%$ for Cefotaxime
Precision (CV%)	$\leq 15\%$ ($\leq 20\%$ for LLOQ)	Within $\pm 7.3\%$ for Cefotaxime
Recovery	Consistent, precise, and reproducible	-
Matrix Effect	Minimal and consistent across different sources of matrix	No significant matrix effects observed[8]
Stability	Stable under various storage and handling conditions	-

LLOQ: Lower Limit of Quantification

Logical Relationship for Quantification



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Caption: Logical flow for the quantification of cefotaxime.

Conclusion

This application note provides a detailed protocol for the therapeutic drug monitoring of cefotaxime in human plasma using an LC-MS/MS method with **Cefotaxime-d3** as an internal standard. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results, making this method highly suitable for clinical research and routine TDM to personalize antibiotic therapy. The provided tables and diagrams offer a clear and structured guide for researchers and professionals in the field.

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